molecular formula C21H26N4O3S B6582496 N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888439-14-3

N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B6582496
CAS No.: 888439-14-3
M. Wt: 414.5 g/mol
InChI Key: YXRUZLQAIYKUHM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic pyrimidoindole derivative designed as a selective Toll-like receptor 4 (TLR4) agonist. Its core structure features a pyrimido[5,4-b]indole scaffold substituted at position 3 with a 2-methoxyethyl group, at position 2 with a sulfanyl-linked acetamide moiety, and at position 4 with a keto group.

This compound, referred to as 1Z105 in research, was developed through structure-activity relationship (SAR) studies to optimize TLR4 activation. It has demonstrated adjuvant efficacy in vaccine studies by promoting NF-κB signaling and cytokine release (e.g., IL-6, CCL5) in human and murine primary cells .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-28-12-11-25-20(27)19-18(15-9-5-6-10-16(15)23-19)24-21(25)29-13-17(26)22-14-7-3-2-4-8-14/h5-6,9-10,14,23H,2-4,7-8,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRUZLQAIYKUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, incorporating a series of specific reactions such as nucleophilic substitutions and cyclization reactions under carefully controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The process often includes the use of sophisticated purification techniques, like column chromatography and recrystallization, to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Involving the addition of an oxygen atom or the removal of hydrogen.

  • Reduction: Involving the gain of electrons or the removal of oxygen.

  • Substitution: Where one functional group in the molecule is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides under conditions such as acidic or basic environments, controlled temperatures, and solvent systems.

Major Products: The primary products from these reactions vary depending on the specific reagents and conditions used but often include modified derivatives of the original compound with different functional groups, which can further influence their chemical and physical properties.

Scientific Research Applications

This compound finds extensive use in scientific research, including:

  • Chemistry: As a reagent or intermediate in synthetic organic chemistry.

  • Biology: Studying its effects on cellular processes and pathways.

  • Medicine: Investigating its potential therapeutic effects and applications in drug development.

  • Industry: As a specialty chemical in the formulation of advanced materials and compounds.

Mechanism of Action

When compared to similar compounds, N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide stands out due to its unique structural features and functional groups. Similar compounds might include other derivatives of pyrimidoindole structures, which also display interesting biological and chemical properties but may differ in terms of their specific applications and effectiveness.

Comparison with Similar Compounds

Table 1: Impact of Sulfur Modifications

Compound Linkage Key Finding Reference
1Z105 -S- High TLR4 activation
9 -O- Reduced activity
2 -SO₂- Low binding affinity

Substituents at Position 8

Position 8 on the pyrimidoindole scaffold influences steric and electronic interactions:

  • Compound 40 () : Features an ethynyl group at C8. This modification improved synthetic yield (98%) and maintained TLR4 activity, suggesting tolerance for small hydrophobic groups .
  • Compound 30b : Incorporates an iodine atom at C8. While synthesis achieved 72.6% yield, the bulky iodine likely reduced cell permeability, as evidenced by lower in vitro potency .
  • 2B182C : A derivative with a C8 furan substitution. This analog exhibited enhanced potency in NF-κB reporter assays, attributed to furan’s hydrogen-bonding capacity .

Table 2: C8 Substituent Effects

Compound C8 Group Activity Trend Reference
1Z105 H Baseline
40 Ethynyl Comparable
2B182C Furan 2–3× higher

Alkyl Chain Variations at Position 5

The 5-methyl group in 1Z105 was modified to explore hydrophobicity:

  • Compound 49 : Substituted with a pentyl chain. The longer alkyl group increased logP but reduced aqueous solubility, leading to mixed activity in primary cell assays .
  • Compound 50 : Features a dodecyl chain. This extreme hydrophobicity rendered it inactive, likely due to poor cellular uptake .

Table 3: Position 5 Alkyl Chain Impact

Compound R Group Solubility Activity Reference
1Z105 Methyl Moderate High
49 Pentyl Low Moderate
50 Dodecyl Very low None

Amide Side Chain Modifications

The cyclohexylamine moiety in 1Z105 was compared to other amines:

  • Compound 11 (Cyclopentyl) : Reduced steric bulk marginally decreased TLR4 activation (76% yield) .
  • Compound 12 (Cyclobutyl) : Smaller ring size led to a 20% drop in potency, emphasizing the cyclohexyl group’s optimal fit .
  • Compound 18 (Naphthyl) : Aromatic amines showed negligible activity, likely due to π-π stacking interference with the receptor .

Table 4: Amide Side Chain SAR

Compound Amine Group Activity vs. 1Z105 Reference
1Z105 Cyclohexyl 100% (baseline)
11 Cyclopentyl ~85%
18 Naphthyl <10%

Aromatic Ring Substitutions

Variations at position 3 (2-methoxyethyl in 1Z105) were explored:

  • Compound 13 (ECHEMI) : 4-Methoxyphenyl substitution. This increased polarity but reduced membrane penetration, lowering in vivo efficacy .
  • Compound 14 (ECHEMI) : 3-Methoxyphenyl analog. The meta-substitution disrupted binding geometry, abolishing activity .

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